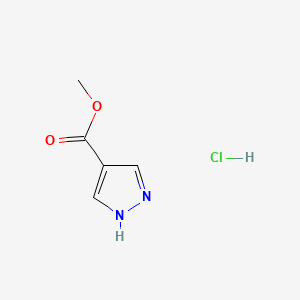

Methyl 1H-pyrazole-4-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a white to off-white crystalline powder that is soluble in water and ethanol . It is a potent inhibitor of the enzyme calmodulin-dependent phosphodiesterase and has been investigated for its potential use as a treatment for various diseases, including cardiovascular and neurological disorders .

Synthesis Analysis

For the synthesis of isomeric methyl 1-aryl-3-hydroxy-1 H -pyrazole-4-carboxylates, a novel two-step synthesis was developed. It comprises acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert -butoxy-bis (dimethylamino)methane .Molecular Structure Analysis

The molecular structure of Methyl 1H-pyrazole-4-carboxylate hydrochloride is represented by the empirical formula C5H6N2O2 . The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 (N H derivatives) 1 H -pyrazole-4-carboxylic acid (1), 3 (5)-methyl-1 H -pyrazole-4-carboxylic acid (2) and 3,5-dimethyl-1 H -pyrazole-4-carboxylic acid (3) are discussed based on crystallographic results (two new structures) and solid-state NMR (CPMAS) .Chemical Reactions Analysis

Methyl 1H-pyrazole-4-carboxylate hydrochloride is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a solid at room temperature . It is soluble in water and ethanol .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

Methyl 1H-pyrazole-4-carboxylate hydrochloride has shown promise as an antituberculosis agent. Researchers have investigated its inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s unique structure and reactivity make it an interesting candidate for further exploration in this field .

Antimicrobial Properties

In addition to its antituberculosis activity, Methyl 1H-pyrazole-4-carboxylate hydrochloride exhibits antimicrobial properties. Studies have highlighted its effectiveness against various bacterial and fungal strains. Its mechanism of action involves disrupting essential cellular processes, making it a potential lead compound for novel antimicrobial drug development .

Anti-Inflammatory Potential

Researchers have investigated the anti-inflammatory effects of Methyl 1H-pyrazole-4-carboxylate hydrochloride. By modulating inflammatory pathways, this compound may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Anticancer Activity

The pyrazole scaffold has attracted attention in cancer research. Methyl 1H-pyrazole-4-carboxylate hydrochloride may exhibit anticancer properties by interfering with tumor cell proliferation, angiogenesis, or apoptosis. Further studies are needed to elucidate its specific mechanisms and potential clinical applications .

Antidiabetic Potential

Exploring the role of Methyl 1H-pyrazole-4-carboxylate hydrochloride in managing diabetes is another exciting avenue. Its chemical structure suggests possible interactions with metabolic pathways, insulin signaling, or glucose homeostasis. Researchers aim to harness its antidiabetic effects for therapeutic purposes .

Catalysis and Organic Synthesis

Beyond its biological activities, Methyl 1H-pyrazole-4-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Chemists utilize it for constructing more complex molecules, especially in the design of metal–organic frameworks (MOFs) and other functional materials .

Luminescent Properties

Recent studies have explored the luminescence behavior of pyrazole derivatives. Methyl 1H-pyrazole-4-carboxylate hydrochloride may exhibit interesting photophysical properties, making it relevant for applications in sensors, imaging, or optoelectronic devices .

Safety and Hazards

Methyl 1H-pyrazole-4-carboxylate hydrochloride is classified under GHS07. It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Wirkmechanismus

Target of Action

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities It’s worth noting that similar compounds have been found to interact with enzymes such as alcohol dehydrogenase .

Mode of Action

Pyrazole derivatives have been shown to interact with their targets, leading to changes in the biological activities of these targets . For instance, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor, blocking the formation of toxic metabolites .

Biochemical Pathways

It’s known that pyrazole derivatives can influence various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For instance, some pyrazole derivatives have shown superior antipromastigote activity, being more active than standard drugs .

Eigenschaften

IUPAC Name |

methyl 1H-pyrazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-7-3-4;/h2-3H,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJLCZLZCNUMAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181997-36-4 |

Source

|

| Record name | methyl 1H-pyrazole-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B575535.png)

![7-Methyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B575545.png)

![2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B575546.png)

![1h-Pyrrolo[2,1-d][1,2,5]triazepine](/img/structure/B575547.png)